molecular formula C18H9BCl2O2 B13702307 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene

3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene

Katalognummer: B13702307
Molekulargewicht: 339.0 g/mol
InChI-Schlüssel: RHKPWCFRWNLCSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which include a boron atom integrated into a polycyclic aromatic framework. The presence of boron imparts distinct electronic characteristics, making it a valuable component in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:

Wirkmechanismus

The mechanism by which 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects involves its interaction with molecular targets through its boron atom. The boron atom acts as a Lewis acid, facilitating various chemical reactions. The compound’s polycyclic aromatic structure also allows for efficient electron transport, making it valuable in electronic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of chlorine atoms, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C18H9BCl2O2

Molekulargewicht

339.0 g/mol

IUPAC-Name

5,17-dichloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9(21),10,12,15(20),16,18-nonaene

InChI

InChI=1S/C18H9BCl2O2/c20-10-4-6-12-16(8-10)22-14-2-1-3-15-18(14)19(12)13-7-5-11(21)9-17(13)23-15/h1-9H

InChI-Schlüssel

RHKPWCFRWNLCSA-UHFFFAOYSA-N

Kanonische SMILES

B12C3=C(C=C(C=C3)Cl)OC4=C1C(=CC=C4)OC5=C2C=CC(=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.